molecular formula C13H11ClO2S B12560574 (4-Chlorophenyl)methyl (thiophen-3-yl)acetate CAS No. 206536-84-7

(4-Chlorophenyl)methyl (thiophen-3-yl)acetate

Cat. No.: B12560574
CAS No.: 206536-84-7
M. Wt: 266.74 g/mol
InChI Key: YTKASYUAKNVQEJ-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methyl (thiophen-3-yl)acetate is an organic compound that combines a chlorophenyl group with a thiophene ring through an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methyl (thiophen-3-yl)acetate typically involves the esterification of (4-chlorophenyl)methanol with thiophene-3-acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methyl (thiophen-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of (4-chlorophenyl)methyl (thiophen-3-yl)carboxylic acid.

    Reduction: Formation of (4-chlorophenyl)methyl (thiophen-3-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)methyl (thiophen-3-yl)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)methyl (thiophen-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The acetate group may undergo hydrolysis, releasing active metabolites that exert biological effects. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)methyl acetate: Lacks the thiophene ring, resulting in different chemical and biological properties.

    Thiophen-3-yl acetate: Lacks the chlorophenyl group, affecting its reactivity and applications.

    (4-Chlorophenyl)methyl (thiophen-2-yl)acetate: Similar structure but with the thiophene ring in a different position, leading to variations in its properties.

Uniqueness

(4-Chlorophenyl)methyl (thiophen-3-yl)acetate is unique due to the combination of the chlorophenyl and thiophene groups. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

206536-84-7

Molecular Formula

C13H11ClO2S

Molecular Weight

266.74 g/mol

IUPAC Name

(4-chlorophenyl)methyl 2-thiophen-3-ylacetate

InChI

InChI=1S/C13H11ClO2S/c14-12-3-1-10(2-4-12)8-16-13(15)7-11-5-6-17-9-11/h1-6,9H,7-8H2

InChI Key

YTKASYUAKNVQEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)CC2=CSC=C2)Cl

Origin of Product

United States

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